Vocacapsaicin hydrochloride
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Overview
Description
Vocacapsaicin hydrochloride is a novel, water-soluble prodrug of capsaicin, designed to provide effective pain relief without the use of opioids. It is primarily used in the management of postsurgical pain and has shown significant potential in reducing opioid consumption and providing long-lasting analgesia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vocacapsaicin hydrochloride is synthesized through a series of chemical reactions that involve the modification of capsaicin.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Vocacapsaicin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Vocacapsaicin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of capsaicin derivatives.
Biology: Investigated for its effects on pain receptors and its potential use in pain management.
Medicine: Explored as a non-opioid analgesic for managing postsurgical pain and chronic pain conditions.
Industry: Utilized in the development of new pain relief formulations and drug delivery systems .
Mechanism of Action
Vocacapsaicin hydrochloride exerts its effects by rapidly converting to capsaicin upon administration. Capsaicin then activates the transient receptor potential vanilloid subfamily member 1 (TRPV1) channels on pain-specific nerves, leading to long-lasting analgesia. This mechanism allows for effective pain relief without the need for opioids .
Comparison with Similar Compounds
Similar Compounds
Capsaicin: The parent compound of vocacapsaicin hydrochloride, known for its pain-relieving properties.
Nonivamide: A synthetic capsaicin analog with similar analgesic effects.
Capsiate: A capsaicin analog with reduced pungency and similar pain-relieving properties
Uniqueness
This compound is unique due to its water solubility and rapid conversion to capsaicin, allowing for efficient delivery and long-lasting pain relief. Unlike other capsaicin analogs, it provides significant pain relief without the need for opioids, making it a promising alternative for pain management .
Properties
CAS No. |
1931116-92-5 |
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Molecular Formula |
C26H42ClN3O4 |
Molecular Weight |
496.1 g/mol |
IUPAC Name |
[2-methoxy-4-[[[(E)-8-methylnon-6-enoyl]amino]methyl]phenyl] 2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C26H41N3O4.ClH/c1-20(2)11-7-5-6-8-13-25(30)28-18-21-14-15-23(24(17-21)32-4)33-26(31)29-16-10-9-12-22(29)19-27-3;/h7,11,14-15,17,20,22,27H,5-6,8-10,12-13,16,18-19H2,1-4H3,(H,28,30);1H/b11-7+; |
InChI Key |
WOJDHHAJADLOCK-RVDQCCQOSA-N |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC.Cl |
Canonical SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC.Cl |
Origin of Product |
United States |
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